
N-Boc-4-(2-Methylphenyl)-L-phenylalanine
Overview
Description
N-Boc-4-(2-Methylphenyl)-L-phenylalanine is a chemical compound that belongs to the class of N-protected amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(2-Methylphenyl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-(2-Methylphenyl)-L-phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting this compound is purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(2-Methylphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid, yielding the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Substitution Reactions: The phenylalanine moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous conditions.
Substitution: Nitrating agents like nitric acid for nitration reactions.
Major Products
Deprotection: 4-(2-Methylphenyl)-L-phenylalanine.
Coupling: Peptides or peptide derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
N-Boc-4-(2-Methylphenyl)-L-phenylalanine is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of N-Boc-4-(2-Methylphenyl)-L-phenylalanine is primarily related to its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
N-Boc-4-(2-Methylphenyl)-L-phenylalanine can be compared with other N-protected amino acids, such as:
N-Boc-4-(2-Carboxyphenyl)-L-phenylalanine: Similar in structure but with a carboxyl group instead of a methyl group.
N-Boc-4-(2-Hydroxyphenyl)-L-phenylalanine: Contains a hydroxy group, offering different reactivity.
N-Boc-4-(2-Nitrophenyl)-L-phenylalanine: Features a nitro group, which can undergo reduction reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in synthesis and research.
Properties
IUPAC Name |
(2S)-3-[4-(2-methylphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14-7-5-6-8-17(14)16-11-9-15(10-12-16)13-18(19(23)24)22-20(25)26-21(2,3)4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJCLIFAJVGLW-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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